1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole
Overview
Description
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is a complex organic compound that features two benzotriazole moieties and two phenylsulfanyl groups. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, materials science, and pharmaceuticals. The unique structure of this compound imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with appropriate phenylsulfanyl precursors under controlled conditions. One common method includes the use of coupling reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to facilitate the formation of the desired product . The reaction conditions often involve the use of organic solvents like acetonitrile and bases such as diisopropylethylamine to promote the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole undergoes several types of chemical reactions, including:
Reduction: The benzotriazole moieties can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole groups act as leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole involves its ability to form stable intermediates during chemical reactions. The benzotriazole moieties act as leaving groups, facilitating various transformations. In biological systems, the compound can interact with enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
- 1-Hydroxybenzotriazole (HOBt)
- 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
Uniqueness
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is unique due to the presence of both benzotriazole and phenylsulfanyl groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one type of functional group .
Biological Activity
1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is a complex organic compound that features two benzotriazole moieties and two phenylsulfanyl groups. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | 1-[2-(benzotriazol-1-yl)-1,2-bis(phenylthio)ethyl]benzotriazole |
CAS Number | 132369-07-4 |
Molecular Formula | C26H20N6S2 |
Molecular Weight | 484.59 g/mol |
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. The compound has been investigated for its potential as an antimicrobial agent , particularly against various bacterial strains and protozoan parasites.
- Antibacterial Activity : Studies have shown that derivatives of benzotriazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substituents at the C-2 position demonstrated MIC values between 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiparasitic Activity : The compound has also been tested against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed dose-dependent inhibitory effects on epimastigote forms, with a reduction of approximately 50% in parasite numbers at a concentration of 25 μg/mL after 72 hours .
The mechanism by which this compound exerts its biological effects involves its interaction with target enzymes and cellular components:
- Enzyme Inhibition : The benzotriazole moieties can bind to active sites of enzymes, potentially altering their conformation and inhibiting their activity. This property is particularly relevant in the context of drug design aimed at developing enzyme inhibitors .
- Formation of Stable Intermediates : During chemical reactions, the compound can form stable intermediates that facilitate various transformations. This characteristic is crucial for its role as a coupling reagent in organic synthesis and peptide formation .
Case Studies
Several studies have highlighted the biological efficacy of benzotriazole derivatives:
- Study on Antimicrobial Activity :
- In Vitro Evaluation Against Trypanosoma cruzi :
Properties
IUPAC Name |
1-[2-(benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]benzotriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6S2/c1-3-11-19(12-4-1)33-25(31-23-17-9-7-15-21(23)27-29-31)26(34-20-13-5-2-6-14-20)32-24-18-10-8-16-22(24)28-30-32/h1-18,25-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMXMZBAGYTIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4)N5C6=CC=CC=C6N=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173928 | |
Record name | 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132369-07-4 | |
Record name | 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132369-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.